molecular formula C22H22ClF4NO3 B5399585 methyl 2-[2,3,5,6-tetrafluoro-4-[(E)-3-piperidin-1-ylprop-1-enyl]phenoxy]benzoate;hydrochloride

methyl 2-[2,3,5,6-tetrafluoro-4-[(E)-3-piperidin-1-ylprop-1-enyl]phenoxy]benzoate;hydrochloride

Cat. No.: B5399585
M. Wt: 459.9 g/mol
InChI Key: NPTQJPCRIXDFIL-BXTVWIJMSA-N
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Description

Methyl 2-[2,3,5,6-tetrafluoro-4-[(E)-3-piperidin-1-ylprop-1-enyl]phenoxy]benzoate;hydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple fluorine atoms, a piperidine ring, and a benzoate ester group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2,3,5,6-tetrafluoro-4-[(E)-3-piperidin-1-ylprop-1-enyl]phenoxy]benzoate;hydrochloride involves several steps. One common method starts with the reaction of 2,3,5,6-tetrafluoro-4-methylbenzoic acid with sodium borohydride (NaBH4) in ethylene glycol dimethyl ether at temperatures below 30°C. This is followed by a reaction with dimethyl sulfate in the same solvent at 50°C for one hour .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2,3,5,6-tetrafluoro-4-[(E)-3-piperidin-1-ylprop-1-enyl]phenoxy]benzoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Ammonia (NH3), hydroxide ions (OH-)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-[2,3,5,6-tetrafluoro-4-[(E)-3-piperidin-1-ylprop-1-enyl]phenoxy]benzoate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and coatings due to its fluorinated structure.

Mechanism of Action

The mechanism of action of methyl 2-[2,3,5,6-tetrafluoro-4-[(E)-3-piperidin-1-ylprop-1-enyl]phenoxy]benzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[2,3,5,6-tetrafluoro-4-[(E)-3-piperidin-1-ylprop-1-enyl]phenoxy]benzoate;hydrochloride is unique due to its combination of fluorine atoms, a piperidine ring, and a benzoate ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

methyl 2-[2,3,5,6-tetrafluoro-4-[(E)-3-piperidin-1-ylprop-1-enyl]phenoxy]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F4NO3.ClH/c1-29-22(28)14-8-3-4-10-16(14)30-21-19(25)17(23)15(18(24)20(21)26)9-7-13-27-11-5-2-6-12-27;/h3-4,7-10H,2,5-6,11-13H2,1H3;1H/b9-7+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTQJPCRIXDFIL-BXTVWIJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2=C(C(=C(C(=C2F)F)C=CCN3CCCCC3)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1OC2=C(C(=C(C(=C2F)F)/C=C/CN3CCCCC3)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClF4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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